1-Oxaspiro[4.11]hexadec-2-en-4-one
Description
Properties
CAS No. |
76951-96-7 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-oxaspiro[4.11]hexadec-2-en-4-one |
InChI |
InChI=1S/C15H24O2/c16-14-10-13-17-15(14)11-8-6-4-2-1-3-5-7-9-12-15/h10,13H,1-9,11-12H2 |
InChI Key |
CEBBNEUBHWCDFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2(CCCCC1)C(=O)C=CO2 |
Origin of Product |
United States |
The Significance of Spirocyclic Systems in Contemporary Organic Chemistry
Spirocyclic systems are a fascinating class of molecules that have become increasingly important in modern organic chemistry. nih.gov Their unique three-dimensional structure, where two rings are fused at a single carbon atom, imparts a level of rigidity and conformational constraint that is highly desirable in various applications, particularly in drug discovery and materials science. chemeo.comchemicalbook.com This defined spatial arrangement allows for the precise positioning of functional groups, which can lead to highly selective interactions with biological targets like proteins. chemeo.com
The spirocyclic framework is a common motif found in a wide array of natural products, many of which exhibit potent biological activities. nih.govresearchgate.net This natural prevalence has inspired synthetic chemists to develop innovative methods for constructing these complex architectures in the laboratory. The incorporation of a spiro center can significantly influence a molecule's physicochemical properties, such as its solubility, metabolic stability, and lipophilicity, making it a valuable strategy for optimizing drug candidates. chemicalbook.com
Structural Characteristics and Research Interest in Oxaspirocyclic Lactones
Oxaspirocyclic lactones represent a significant subclass of spirocyclic compounds, integrating a lactone (a cyclic ester) into the spiro framework. This combination of a polar lactone ring with a nonpolar carbocyclic ring creates a molecule with distinct regions of functionality and reactivity.
The general structure of a 1-oxaspiro[4.11]hexadec-2-en-4-one features a five-membered lactone ring containing a double bond (an α,β-unsaturated lactone) fused to a twelve-membered carbocyclic ring. The presence of the α,β-unsaturated system within the lactone ring is a key structural feature, as it can act as a Michael acceptor, making the molecule susceptible to nucleophilic attack. This reactivity is often implicated in the biological mechanisms of action for many bioactive compounds.
Research interest in oxaspirocyclic lactones is driven by their diverse and potent biological activities. nih.gov Numerous natural and synthetic oxaspirocyclic lactones have demonstrated anti-inflammatory, antimicrobial, antiviral, and antitumor properties. The specific nature and stereochemistry of the spirocyclic system, along with the substitution patterns on both rings, play a crucial role in determining the compound's biological profile.
Overview of Academic Research Directions for 1 Oxaspiro 4.11 Hexadec 2 En 4 One
Total Synthesis Approaches to the this compound Skeleton
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential transformation of a starting material to the final product through a series of steps. youtube.com | Conceptually simpler to plan. | Often results in low overall yields for multi-step syntheses; can be inflexible and time-consuming. youtube.comyoutube.com |
| Convergent Synthesis | Independent synthesis of key molecular fragments followed by their assembly. youtube.com | Higher overall yields; greater flexibility; easier to execute for complex targets. youtube.com | Requires more complex initial planning to design the fragments and their coupling reaction. |
Ring expansion cascades offer a powerful method for constructing the large carbocyclic ring found in the this compound skeleton. These methods allow for the formation of medium and large rings from more readily available smaller ring precursors.
A notable example is the Beckwith-Dowd ring expansion, which has been utilized to prepare a variety of spirocyclic γ-lactones. nih.govacs.orgmonash.edu This radical cascade reaction can achieve one, three, four, or five-carbon expansions of cyclic ketones like cyclopentanone (B42830) and cyclohexanone, followed by a cyclization step to form the spiro-lactone. nih.govacs.orgmonash.eduacs.org This modular approach allows for the flexible assembly of a range of complex γ-lactones spiro-fused to rings of various sizes (6- to 10-membered). acs.orgacs.org
Another strategy involves a thermally induced oxy-Cope ring-expansion, which can be incorporated into a cascade sequence to access medium-sized lactones. nih.gov These intermediates can then undergo further rearrangements to form spiro-lactones. nih.gov Such cascade reactions, which build complexity rapidly, are advantageous because the linear starting materials can often be prepared in a few steps from simple building blocks. rsc.org
Stereoselective Synthesis of Oxaspiro[4.11]hexadec-2-en-4-one Frameworks
Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount in modern organic synthesis, particularly at the spirocenter, which is a quaternary carbon atom.
The creation of a single enantiomer (a non-superimposable mirror image) of a chiral molecule is a significant challenge. The enantioselective construction of spiro-quaternary centers is a formidable task that requires innovative catalytic strategies. researchgate.net Methods for the asymmetric synthesis of spirocycles with a stereogenic quaternary carbon at the spiro atom are particularly sought after. nih.gov
Various catalytic systems have been developed to achieve this:
Organocatalysis : Non-covalent organocatalysis, driven by forces like hydrogen bonding, has emerged as a powerful platform for highly stereocontrolled transformations. researchgate.net For example, N-heterocyclic carbene (NHC) catalysts have been used in the divergent annulation of enals with heterocyclic enones to produce spiro-heterocycles with high diastereo- and enantioselectivity. nih.gov
Transition Metal Catalysis : Nickel-catalyzed intramolecular additions of lactone enolates to aryl nitriles have been reported for the enantioselective synthesis of spirocycles. nih.govresearchgate.netfigshare.com This method efficiently creates 5-, 6-, and 7-membered rings with good enantioselectivity. nih.govresearchgate.netfigshare.com
Photocatalysis : The photocatalytic spirocyclization of olefinic sulfonyl oximes with vinyl azides has been shown to produce a variety of spiroaminals in high yields and excellent enantioselectivities (up to 99% ee). rsc.org
These methods provide access to chiral, pharmaceutically relevant spirocyclic products and represent a significant expansion of the synthetic toolkit. nih.govresearchgate.net
| Catalytic Method | Example Reaction | Achieved Enantioselectivity | Reference |
| Nickel Catalysis | Intramolecular α-spirocyclization of lactones | Up to 90% ee for 7-membered rings | nih.govresearchgate.netfigshare.com |
| Photocatalysis | Spirocyclization of olefinic sulfonyl oximes | Up to 94% yield, up to 99% ee | rsc.org |
| Organocatalysis (NHC) | Annulation of enals with heterocyclic enones | High diastereo- and enantioselectivity | nih.gov |
When a molecule has multiple stereocenters, controlling their relative orientation (diastereoselectivity) is crucial. In the synthesis of spirocyclic lactones, this often involves controlling the stereochemistry of the cyclization step.
Acid-catalyzed cyclization of a pendent chiral aminoamide onto a dehydroproline amide has been shown to proceed with excellent diastereoselectivity (up to >98:2). nih.gov This method provides access to spirocyclic diketopiperazines. nih.gov Furthermore, cascade reactions catalyzed by rhodium carbenoids have been developed for the stereoselective synthesis of various lactones, proceeding with high chemo-, regio-, and diastereoselectivity. nih.gov The choice of catalyst can also be used to control the reaction pathway, leading to different diastereomeric products. nih.gov
Cascade and Rearrangement Reactions in Spirocyclic Lactone Synthesis
Cascade reactions, where multiple chemical transformations occur in a single pot, are highly efficient for building molecular complexity. nih.gov These reactions are instrumental in the synthesis of spirocyclic lactones.
A BF₃·Et₂O-promoted cascade annulation of α-keto acids and 1,3-enynes provides an effective, metal-free method for synthesizing functionalized spirolactones in good to excellent yields at room temperature. acs.org Another powerful approach is the lactonization-alkynylation cascade of homoallylic cesium oxalates, photocatalyzed by an organic dye, which allows for the formation of two new carbon-carbon bonds and can be applied to the synthesis of spirocyclic compounds. chemrxiv.org
Rearrangements are also key tools. For instance, medium-sized lactones, formed via ring-expansion strategies, can undergo a serendipitous rearrangement through an intramolecular aldol/trans-lactonization sequence to furnish spiro-lactones. nih.gov These elegant cascades demonstrate the power of modern synthetic chemistry to construct complex architectures like the this compound framework from simpler precursors in an efficient manner.
An in-depth exploration of the synthetic pathways toward this compound and its structural analogs reveals a variety of sophisticated chemical strategies. These methods, ranging from classic radical reactions to modern metal-catalyzed transformations, provide a versatile toolkit for chemists to construct these complex spirocyclic lactone frameworks. This article delves into specific synthetic methodologies, highlighting key findings and the scope of each approach.
Stereochemistry and Conformational Analysis of 1 Oxaspiro 4.11 Hexadec 2 En 4 One
Enantiomeric and Diastereomeric Considerations in Spirocyclic Architectures
Spiro compounds are molecules in which at least two rings are connected by a single common atom, known as the spiroatom. wikipedia.org This structural feature can be a source of chirality. In the case of 1-Oxaspiro[4.11]hexadec-2-en-4-one, the spiroatom is a quaternary carbon (C5) that connects the five-membered lactone ring and the twelve-membered carbocyclic ring.
The spiroatom can act as a stereocenter if it is attached to four different groups, which in this context refers to the four ring connections originating from it. numberanalytics.com Even if the rings themselves are not substituted, the specific three-dimensional twist of the two rings around the spiro center can create a chiral molecule, a phenomenon known as axial chirality. wikipedia.org Consequently, this compound can exist as a pair of enantiomers (non-superimposable mirror images). youtube.comyoutube.com
Diastereomers can arise if additional stereocenters are present on either the lactone or the macrocyclic ring. numberanalytics.com The introduction of substituents on the rings would create multiple stereocenters, leading to a variety of diastereomeric forms, each with its own corresponding enantiomer. The relationship between these stereoisomers is crucial for understanding the molecule's potential biological activity and for its targeted synthesis. youtube.comyoutube.com
Table 1: Potential Stereoisomers for Substituted this compound Derivatives
| Number of Additional Stereocenters (n) | Maximum Number of Stereoisomers (2^(n+1)) | Types of Relationships |
| 0 | 2 | Enantiomers |
| 1 | 4 | Enantiomers, Diastereomers |
| 2 | 8 | Enantiomers, Diastereomers |
| This calculation assumes the spiroatom is a stereocenter and 'n' is the number of other stereocenters in the molecule. The actual number can be lower if meso compounds are possible. |
Conformational Dynamics and Flexibility of the Macrocyclic Ring System
Macrocycles, particularly those with eight or more atoms, are known for their significant conformational flexibility. researchgate.netacs.org The twelve-membered ring of this compound possesses numerous single bonds, allowing for a multitude of possible conformations. Computational studies on large macrocyclic lactones, such as 18-membered rings, have shown that these molecules exist as a mixture of several low-energy conformers. nih.gov
The relative stability of these conformers is determined by a delicate balance of factors including torsional strain, transannular interactions (non-bonded interactions between atoms across the ring), and the entropic advantage of flexibility. It is expected that the twelve-membered ring of this compound would also adopt a set of privileged conformations in solution. nih.gov The presence of the rigid spiro-lactone unit, however, would significantly constrain the available conformational space compared to a simple cycloalkane.
Molecular mechanics and molecular dynamics simulations are powerful tools for exploring the potential energy surface of such large rings. researchgate.netnih.gov These calculations can predict the geometry and relative populations of the most stable conformers, providing insight into the molecule's average shape and dynamic behavior. For instance, studies on similar large rings have identified multiple conformational families within a few kcal/mol of the global minimum energy. nih.gov
Impact of Spiro-Junction Rigidity on Molecular Conformation and Stability
This fixed orientation has several consequences:
Scaffolding Effect : Spiroketals and related structures are often considered "privileged scaffolds" in medicinal chemistry because their rigid three-dimensional structure allows for the precise positioning of functional groups in space. mskcc.orgwikipedia.org Similarly, the spiro center in this compound serves as a rigid anchor, influencing the spatial orientation of substituents on both the lactone and the macrocycle.
Stability : The rigidity of the spiro-junction can contribute to the thermodynamic stability of certain conformations by pre-organizing the molecule and minimizing unfavorable interactions. acs.org Kinetically controlled synthesis may be required to access specific anomeric stereoisomers that are not the most thermodynamically stable. mskcc.org
Experimental and Theoretical Elucidation of Relative and Absolute Stereochemistry
Determining the complex three-dimensional structure of molecules like this compound requires a combination of advanced experimental and theoretical techniques. numberanalytics.com Assigning both the relative configuration (the orientation of substituents relative to each other) and the absolute configuration (the exact spatial arrangement, i.e., R/S) is a significant challenge. acs.org
Experimental Methods:
X-ray Crystallography : This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and both relative and absolute stereochemistry. acs.orgnumberanalytics.com Obtaining a single crystal of sufficient quality can, however, be a limiting factor.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation in solution. numberanalytics.com Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can establish the relative proximity of atoms, helping to define the relative stereochemistry. For more complex cases, measuring residual dipolar couplings (RDCs) in a liquid crystalline phase can provide long-range structural information to unambiguously determine the relative configuration. acs.orgnih.gov
Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers and diastereomers, which is essential for both analysis and purification. numberanalytics.com
Theoretical Methods:
Computational Chemistry : Techniques such as Density Functional Theory (DFT) and Molecular Mechanics (MM) are used to calculate the energies and structures of different stereoisomers and conformers. researchgate.netnumberanalytics.com By comparing the calculated energies, one can predict the most stable isomer. numberanalytics.com
Spectra Simulation : A powerful approach involves calculating theoretical spectroscopic data (e.g., NMR chemical shifts, vibrational circular dichroism (VCD), or electronic circular dichroism (ECD) spectra) for each possible stereoisomer and comparing them to the experimental data. A match between the experimental and calculated spectra for a particular isomer allows for the confident assignment of its structure.
Table 2: Comparison of Methods for Stereochemical Elucidation
| Method | Principle | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | 3D structure, absolute configuration acs.org | Definitive, provides precise atomic coordinates | Requires a suitable single crystal |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field | Connectivity, relative stereochemistry (NOE, RDCs) numberanalytics.comacs.org | Provides structure in solution, versatile | Absolute configuration is difficult to determine directly |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of stereoisomers numberanalytics.com | Analytical and preparative separation | Does not provide structural information |
| Computational Modeling (DFT/MM) | Solving quantum/classical mechanics equations | Relative energies of isomers/conformers numberanalytics.comresearchgate.net | Predictive power, complements experimental data | Computationally intensive, accuracy depends on the method |
Computational and Theoretical Investigations of 1 Oxaspiro 4.11 Hexadec 2 En 4 One
Quantum Chemical Calculations on Spirocyclic Systems
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular behavior at the electronic level. youtube.com These calculations can be broadly categorized into methods based on density functional theory and ab initio approaches, each providing a different balance of computational cost and accuracy. wikipedia.orgwikipedia.org
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. wikipedia.org It determines the properties of a many-electron system using functionals of the spatially dependent electron density. wikipedia.org This approach is particularly effective for investigating the ground-state electronic structure of molecules, making it ideal for optimizing molecular geometries and predicting vibrational frequencies. wikipedia.org
For spirocyclic systems, DFT calculations are instrumental in determining the preferred conformations and the energetic barriers between them. A study on oxa diaza spiro decan derivatives, for example, utilized DFT at the B3LYP/cc-pVDZ level of theory to investigate conformational behavior, revealing how steric and anomeric effects influence the stability of different conformers. researchgate.net Applying a similar methodology to 1-Oxaspiro[4.11]hexadec-2-en-4-one would involve geometry optimization to find the lowest energy structure. This process would yield precise data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. Such calculations would be crucial for understanding the strain within the large twelve-membered ring and its influence on the geometry of the furanone ring.
Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound Calculated at the B3LYP/6-31G(d,p) level of theory.
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Lengths | ||
| C=O | 1.21 Å | |
| C=C | 1.34 Å | |
| C-O (ether) | 1.37 Å | |
| C-C (spiro) | 1.54 Å | |
| Bond Angles | ||
| O-C-C (spiro) | 108.5° | |
| C-C-C (in furanone) | 109.0° | |
| Dihedral Angle | ||
| O1-C5-C6-C7 | -175.0° |
Ab Initio Methods for Electronic Structure and Reactivity Predictions
Ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the electronic Schrödinger equation without relying on empirical parameters. wikipedia.org These methods are based solely on physical constants, the number of electrons, and the positions of the nuclei. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) scheme, which provides a foundational approximation. wikipedia.org More sophisticated and accurate methods, known as post-Hartree-Fock methods, include Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, which systematically account for electron correlation. wikipedia.org
For this compound, ab initio calculations would be employed to obtain highly accurate energies and electronic properties. These methods are particularly useful for predicting reaction barriers and the energies of transition states, providing a detailed understanding of potential reaction pathways. While computationally more demanding than DFT, methods like MP2 or CCSD(T) can serve as a benchmark for validating results from other computational approaches. wikipedia.org By calculating the precise energy of the molecule, these methods can help predict its thermodynamic stability and the likelihood of its formation in a chemical synthesis.
Analysis of Electronic Properties and Molecular Orbitals
The electronic landscape of a molecule, particularly the distribution and energy of its molecular orbitals, governs its chemical reactivity and spectroscopic properties. Specific analytical methods are used to translate complex quantum chemical data into chemically intuitive concepts.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org According to this theory, the most significant contributions to the interaction energy between two molecules come from the overlap of the HOMO of one molecule (the nucleophile) with the LUMO of the other (the electrophile). wikipedia.org
For this compound, FMO analysis would identify the locations and energies of its HOMO and LUMO. The HOMO is expected to be localized on the electron-rich enol ether part of the furanone ring, while the LUMO would likely be centered on the carbonyl group and the adjacent double bond, which are electrophilic sites. The energy gap between the HOMO and LUMO is a critical chemical reactivity descriptor; a smaller gap generally implies higher reactivity. These calculations would predict whether the molecule is more likely to act as an electron donor or acceptor in reactions like cycloadditions or nucleophilic additions. wikipedia.org
Table 2: Hypothetical FMO Analysis for this compound Calculated using a suitable quantum chemical method.
| Molecular Orbital | Energy (eV) | Primary Localization | Implied Reactivity |
| HOMO | -6.5 | C=C double bond, Oxygen atom | Nucleophilic site |
| LUMO | -1.2 | C=O carbonyl group, C=C bond | Electrophilic site |
| HOMO-LUMO Gap | 5.3 | - | Indicator of kinetic stability |
Natural Bond Orbital (NBO) Analysis of Spiro-Conjugation and Interactions
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution, hybridization, and intramolecular interactions like hyperconjugation. researchgate.netresearchgate.net It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonding/antibonding orbitals. researchgate.net
Table 3: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
| LP(1) O1 | σ(C2-C3) | 2.1 | Hyperconjugation |
| LP(1) O1 | σ(C5-C4) | 5.4 | Anomeric effect contribution |
| σ(C6-C7) | σ*(C5-C4) | 1.8 | Ring strain interaction |
Theoretical Models for Bonding Characteristics and Structural Stability (e.g., Quantum Theory of Atoms in Molecules - QTAIM)
To gain a deeper understanding of the bonding within a molecule, theoretical models that analyze the electron density topology are employed. The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent example of such a model. amercrystalassn.orgwiley-vch.de
QTAIM partitions a molecule into atomic basins based on the gradient vector field of the electron density (ρ). wiley-vch.de This partitioning allows for the unambiguous definition of an atom within a molecule and the characterization of the chemical bonds between them. amercrystalassn.orgwiley-vch.de A key feature of this analysis is the identification of critical points in the electron density, where the gradient is zero. muni.cz A bond critical point (BCP) located on a line of maximum density (a bond path) linking two nuclei indicates the presence of a chemical bond. wiley-vch.de
The properties of the electron density at the BCP, such as the density itself (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the bond. muni.cz For this compound, QTAIM analysis would be used to:
Confirm the presence and characterize the nature of all covalent bonds.
Analyze the unique bonding environment around the spiro-carbon atom.
Investigate any potential non-covalent interactions, such as weak intramolecular hydrogen bonds, that might contribute to the stability of certain conformations.
Table 4: Hypothetical QTAIM Parameters for Selected Bond Critical Points (BCPs) in this compound
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Interpretation |
| C=O | 0.35 | +0.40 | Polar covalent bond |
| C=C | 0.30 | -0.95 | Shared interaction (covalent) |
| C-O (ether) | 0.22 | +0.25 | Polar covalent bond |
| C-C (spiro) | 0.25 | -0.65 | Shared interaction (covalent) |
Computational Simulations of Reaction Mechanisms and Transition States
No published data is available for this section.
Future computational research on this compound could potentially explore various facets of its chemical behavior. For instance, theoretical studies could be designed to:
Investigate the mechanism of its formation, which likely involves a key cyclization step. Computational modeling could help to determine whether this process is concerted or stepwise and identify the key intermediates and transition states.
Predict its reactivity in various chemical transformations. For example, the susceptibility of the enone system to nucleophilic attack or its participation in cycloaddition reactions could be modeled.
Analyze its conformational landscape to understand the preferred three-dimensional structures and their relative energies.
Such studies would be invaluable for guiding synthetic efforts, understanding the compound's stability, and predicting its potential chemical properties. However, until such research is conducted and published, a detailed, data-driven discussion on the computational and theoretical investigations of this compound is not possible.
Spectroscopic Characterization for Advanced Structure Elucidation of 1 Oxaspiro 4.11 Hexadec 2 En 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Spirocyclic Structures
Detailed ¹H and ¹³C NMR data, crucial for mapping the carbon-hydrogen framework of the molecule, are not available.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
The application of 2D NMR techniques is essential for establishing the connectivity of atoms within the spirocyclic system and for determining its stereochemistry. Techniques like COSY (Correlation Spectroscopy) would confirm proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations, helping to piece together the molecular puzzle. NOESY (Nuclear Overhauser Effect Spectroscopy) would be vital for determining the spatial proximity of protons, offering insights into the three-dimensional structure. However, no such experimental data has been published.
Application in Differentiating Isomers and Diastereomers
NMR spectroscopy is a powerful tool for distinguishing between isomers and diastereomers, which often exhibit subtle differences in their chemical shifts and coupling constants. Without reference spectra for 1-Oxaspiro[4.11]hexadec-2-en-4-one, a discussion of how to differentiate its potential stereoisomers cannot be substantiated with specific examples.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
HRMS provides a highly accurate mass measurement, which is used to determine the precise molecular formula of a compound. Analysis of its fragmentation patterns would offer valuable clues about the molecule's structure, particularly the stability of the spirocyclic rings and the enone functional group. This information is currently not documented.
Infrared (IR) Spectroscopy for Functional Group Identification
An IR spectrum would confirm the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the carbon-carbon double bond (C=C) and the conjugated carbonyl group (C=O) of the enone system, as well as the C-O bond of the ether in the spiro ring. The specific wavenumbers for these vibrations are not available in the literature.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of a chiral molecule. This technique would provide an unambiguous three-dimensional model of the compound, confirming the spatial arrangement of atoms at the spiro center and any other stereocenters. To date, no crystal structure for this compound has been reported.
Due to the absence of foundational data, a detailed and scientifically rigorous article on the spectroscopic characterization of this compound cannot be constructed.
Structure Activity Relationship Sar Studies at the Molecular Level for 1 Oxaspiro 4.11 Hexadec 2 En 4 One Analogs
Molecular Design Principles for Modulating Interactions in Biological Models
The design of biologically active spiroketal analogs is guided by several key principles aimed at optimizing their interactions within a biological system. A primary advantage of the spirocyclic core is its inherent three-dimensionality, which allows for the precise projection of functional groups into three-dimensional binding sites of proteins, a feat more challenging to achieve with planar aromatic systems. This structural rigidity can also be beneficial, as it reduces the conformational entropy penalty upon binding to a target, potentially leading to higher affinity.
Furthermore, the synthesis of diverse spiroketal structures, including both rsc.orgnih.gov- and rsc.orgrsc.org-membered ring systems, has been a strategy to create libraries of new small molecules for biological screening. These efforts often focus on creating orally-bioavailable lead compounds by adhering to established guidelines for drug-like properties. The modification of these scaffolds then allows for the exploration of chemical space and the identification of key structural features for biological activity.
Influence of Spirocyclic Architecture and Ring Size on Molecular Recognition and Binding Specificity
In the context of biological activity, the spiro system can be a key contributor to receptor selectivity. For instance, in studies of spiperone (B1681076) analogs, the intact spiro ring system was found to be important for 5-HT₂ₐ selectivity. Ring-opened analogs, in contrast, displayed enhanced affinity for 5-HT₂C receptors, suggesting that the rigid spirocyclic framework is crucial for differentiating between closely related receptor subtypes. The conformational flexibility of the rings is also a factor; spirocycles with six-membered or smaller rings tend to be rigid or have a limited number of well-defined conformations, which can be advantageous for structure-based drug design.
The stereochemistry at the spirocyclic center and any adjacent chiral centers is another critical factor. The ability to control stereochemistry is essential for optimizing interactions with chiral biological targets like proteins.
Rational Design of Analogs Based on Hypothesized Mechanistic Pathways
The rational design of novel analogs often stems from an understanding of the biosynthesis of naturally occurring spiroketals or their mechanism of action. For example, the biosynthesis of avermectins, which contain a 6,6-spiroketal moiety, involves a key enzyme, AveC, which catalyzes the stereospecific spiroketalization. Understanding such enzymatic pathways can inspire the design of new spiroketal structures.
Furthermore, the γ-spirocyclic butenolide motif is found in a number of natural products and medicinally useful compounds. The synthesis of these structures is an active area of research, with various chemical approaches being developed to access these complex scaffolds. These synthetic strategies enable the creation of hybrid analogs for further drug discovery and development, allowing for systematic modifications to probe biological activity. For instance, the butenolide ring is a known reactive moiety, and its presentation on a spirocyclic scaffold can be fine-tuned to modulate reactivity and selectivity towards a biological target.
Correlation of Structural Modifications with Biological Activity Mechanisms in In Vitro Systems
The biological activity of spirocyclic butenolides is often linked to the presence of the α,β-unsaturated carbonyl functionality within the butenolide ring. Structure-activity relationship studies on phaeosphaeride analogues, for example, have suggested that this Michael acceptor is important for their anticancer potency. Modifications that alter this functionality can lead to a significant loss of activity.
In other systems, such as purine-containing butenolides, the butenolide moiety has been shown to interact with enzymes. For instance, a butenolide analog exhibited inhibitory properties toward S-adenosyl-L-homocysteine hydrolase through a mechanism involving enzyme-mediated hydration of the butenolide ring. This highlights how the butenolide can act as a reactive pharmacophore.
Systematic modifications of spiroketal-containing molecules have provided valuable insights into their SAR. In a series of 1-oxa-8-azaspiro[4.5]decanes, modifications at various positions of the spirocyclic core led to compounds with preferential affinity for M1 muscarinic receptors over M2 receptors. For example, the introduction of an ethyl group at the 2-position or the conversion of the 3-keto group to a methylene (B1212753) or oxime led to improved selectivity. These findings underscore the sensitivity of biological activity to even small structural changes on the spirocyclic framework.
The following table summarizes the effects of structural modifications on the biological activity of various spirocyclic butenolide analogs and related compounds based on in vitro studies.
| Compound Class | Structural Modification | Observed Effect on In Vitro Activity | Reference |
| Phaeosphaeride Analogs | Modification of the bicyclic system | Did not enhance anticancer potency; α,β-unsaturated carbonyl is important for activity. | mdpi.com |
| 1-Oxa-8-azaspiro[4.5]decanes | 2-ethyl, 3-methylene, 3-dithioketal, 3-oxime analogs | Preferential affinity for M1 over M2 muscarinic receptors; potent antiamnesic activity. | nih.gov |
| Purine-containing Butenolides | Adenine derivative of γ-(Z)-ethylidene-2,3-dimethoxybutenolide | Inhibited S-adenosyl-L-homocysteine hydrolase via enzyme-mediated hydration. | |
| Spirocyclic Δα,β-Butenolides | General class | Exhibit a range of biological activities including aldosterone (B195564) receptor antagonism, and anti-inflammatory and anti-HIV activity. |
Based on the comprehensive search conducted, there is no specific information available in the public domain regarding the chemical compound “1-Oxaspiro[4.11]hexadec-2-en-4-one” that aligns with the requested article outline. Searches for its role as a synthetic intermediate, its potential in materials science, its contribution to the development of novel spirocyclic systems, and its applications in chemical biology research did not yield any relevant results pertaining to this specific molecule.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information solely focused on “this compound” as per the provided instructions. The available scientific literature does not appear to cover the advanced applications and future research directions of this particular compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
